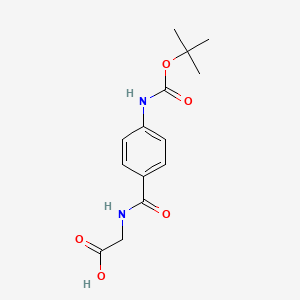

Boc-4-Aminohippursäure

Übersicht

Beschreibung

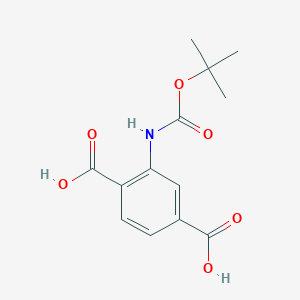

Boc-4-aminohippuric acid, also known as (4-((tert-butoxycarbonyl)amino)benzoyl)glycine, is a compound with the molecular formula C14H18N2O5 and a molecular weight of 294.31 g/mol . This compound is a derivative of 4-aminohippuric acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. It is primarily used in organic synthesis and biochemical research.

Wissenschaftliche Forschungsanwendungen

Boc-4-aminohippuric acid is used in various scientific research applications, including:

Organic Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and other complex organic molecules.

Biochemical Research: It serves as a substrate in studies involving organic anion transport systems.

Medicinal Chemistry: The compound is used in the development of drug candidates and in the study of drug metabolism and pharmacokinetics.

Wirkmechanismus

Target of Action

Boc-4-aminohippuric acid is a derivative of 4-aminohippuric acid . The primary target of 4-aminohippuric acid is the renal system, specifically the renal tubules . It is used as a diagnostic aid to measure effective renal plasma flow (ERPF) and excretory capacity .

Mode of Action

4-Aminohippuric acid, the parent compound of Boc-4-aminohippuric acid, is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations, an average of 90 percent of aminohippuric acid is cleared by the kidneys from the renal bloodstream in a single circulation . It is ideally suited for measurement of ERPF since it has a high clearance, is essentially nontoxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate .

Biochemical Pathways

The biochemical pathways affected by 4-aminohippuric acid primarily involve renal function and clearance mechanisms . Its use helps in understanding how substances are filtered and secreted by the kidneys, providing a deeper comprehension of drug interactions and the renal elimination of various compounds .

Pharmacokinetics

The pharmacokinetics of 4-aminohippuric acid involves its filtration by the glomeruli and active secretion by the proximal tubules . It is used to measure the functional capacity of the renal tubular secretory mechanism or transport maximum . This is accomplished by elevating the plasma concentration to levels sufficient to saturate the maximal capacity of the tubular cells to secrete aminohippuric acid .

Result of Action

The result of the action of 4-aminohippuric acid is the measurement of effective renal plasma flow (ERPF) and the determination of the functional capacity of the tubular excretory mechanism . It provides critical insights into kidney health and function .

Action Environment

The action of Boc-4-aminohippuric acid, like other Boc-protected amines, is influenced by environmental factors such as pH and temperature . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions .

Biochemische Analyse

Molecular Mechanism

At the molecular level, Boc-4-aminohippuric acid exerts its effects through specific binding interactions with organic anion transporters . These interactions can result in the inhibition or activation of these transporters, depending on the context of the study. The compound’s ability to bind to these transporters is crucial for its role in studying renal function and drug excretion mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-4-aminohippuric acid can change over time due to its stability and degradation properties . The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. Studies have shown that prolonged exposure to Boc-4-aminohippuric acid can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of Boc-4-aminohippuric acid in animal models vary with different dosages . At lower doses, the compound is generally well-tolerated and can be used to study renal function and drug excretion without significant adverse effects. At higher doses, Boc-4-aminohippuric acid can exhibit toxic effects, including renal toxicity and disruptions in metabolic processes. These dosage-dependent effects are crucial for determining the appropriate experimental conditions for studying the compound’s biochemical properties.

Metabolic Pathways

Boc-4-aminohippuric acid is involved in various metabolic pathways, particularly those related to organic anion transport and excretion . It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its effects on renal function and drug excretion.

Subcellular Localization

Boc-4-aminohippuric acid’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The precise localization of Boc-4-aminohippuric acid within cells is essential for understanding its biochemical properties and mechanisms of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-aminohippuric acid typically involves the protection of the amino group of 4-aminohippuric acid with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of 4-aminohippuric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for Boc-4-aminohippuric acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-4-aminohippuric acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield 4-aminohippuric acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group reacts with amines to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

Major Products Formed

Deprotection: 4-aminohippuric acid.

Coupling Reactions: Peptide derivatives with amide bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminohippuric Acid: The parent compound without the Boc protection.

N-Boc-4-aminobenzoic Acid: Similar structure but lacks the glycine moiety.

Uniqueness

Boc-4-aminohippuric acid is unique due to its dual functionality, combining the properties of a protected amino acid and a hippuric acid derivative. This makes it particularly useful in peptide synthesis and biochemical studies involving organic anion transport systems .

Eigenschaften

IUPAC Name |

2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-10-6-4-9(5-7-10)12(19)15-8-11(17)18/h4-7H,8H2,1-3H3,(H,15,19)(H,16,20)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNIUQCEOZZTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635338 | |

| Record name | N-{4-[(tert-Butoxycarbonyl)amino]benzoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854621-90-2 | |

| Record name | N-{4-[(tert-Butoxycarbonyl)amino]benzoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)